molecular formula C25H32N2O3 B5104176 [2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

[2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

Cat. No.: B5104176
M. Wt: 408.5 g/mol
InChI Key: FRWDYBOOXBTQOY-UHFFFAOYSA-N
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Description

[2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone is a complex organic compound with a unique structure that combines a piperidine ring, a pyrrolidine ring, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of 4-methoxy-3-methylbenzyl chloride with piperidine under basic conditions to form the piperidine derivative.

    Formation of the Pyrrolidine Intermediate: Pyrrolidine is reacted with a suitable acylating agent to form the pyrrolidin-1-ylmethanone intermediate.

    Coupling Reaction: The piperidine and pyrrolidine intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidin-1-ylmethanone moiety can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-hydroxy-3-methylphenyl derivatives.

    Reduction: Formation of alcohol derivatives from the carbonyl group.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the study of receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a potential lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of [2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application, but common targets include G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

What sets [2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various environments.

Properties

IUPAC Name

[2-[1-[(4-methoxy-3-methylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-19-17-20(9-10-23(19)29-2)18-26-15-11-21(12-16-26)30-24-8-4-3-7-22(24)25(28)27-13-5-6-14-27/h3-4,7-10,17,21H,5-6,11-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWDYBOOXBTQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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